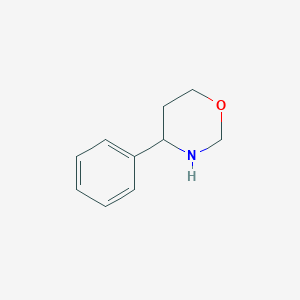

4-Phenyl-1,3-oxazinane

Description

Properties

IUPAC Name |

4-phenyl-1,3-oxazinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-12-8-11-10/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVACPNIMOZAZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCNC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-1,3-oxazinane can be synthesized through various methods. One common approach involves the condensation of β-amino alcohols with aldehydes. For instance, the reaction between β-phenylaminoethanol and formaldehyde under acidic conditions can yield this compound . Another method includes the cyclization of amino alcohols with carbonyl compounds in the presence of catalysts such as silica-supported perchloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Sulfate-Mediated Cyclization

Reaction of (S)-3-amino-3-phenylpropyl hydrogen sulfate with carbon disulfide (CS₂) under basic conditions yields (S)-4-phenyl-1,3-thiazinane-2-thione. Subsequent recrystallization in CH₂Cl₂/hexane provides the product in 62% yield over two steps .

Reaction Scheme :

Conditions :

-

Reflux in ethanol/water (1:1) at 0–25°C.

-

Purification via CH₂Cl₂/hexane recrystallization.

Oxidative Cyclization with Hydrogen Peroxide

Amino alcohols react with carbon disulfide and hydrogen peroxide (H₂O₂) under acidic conditions to form oxazinane derivatives. For example, (S)-3-amino-3-phenylpropan-1-ol reacts with CS₂ and H₂O₂ in methanol to yield (S)-4-phenyl-1,3-oxazinane-2-thione in 82% yield .

Key Steps :

-

Formation of a thiourea intermediate.

-

Oxidative cyclization with H₂O₂.

Multicomponent Oxy-Aminomethylation

4-Phenyl-1,3-oxazinanes participate in Brønsted acid-catalyzed three-component reactions with styrenes and formaldehyde precursors. HPF₆ efficiently catalyzes this process :

Reaction Components :

-

Styrene

-

sym-Trioxane (formaldehyde source)

-

Sulfonamide or carbamate

Conditions :

-

Catalyst: HPF₆ (5 mol%)

-

Solvent: Chloroform

-

Temperature: 60°C

Product :

1,3-Oxazinane derivatives (e.g., 4a ) are obtained in 78% yield .

Mechanism :

-

Formaldehyde reacts with sulfonamide to form a dioxazinane intermediate.

-

Styrene undergoes aza-Prins reaction with the intermediate, forming a benzylic carbocation.

-

Cyclization yields the 1,3-oxazinane product.

Ring-Opening and Functionalization

4-Phenyl-1,3-oxazinanes undergo reductive ring-opening to yield bioactive amino alcohols:

DIBAL Reduction

Treatment with diisobutylaluminum hydride (DIBAL) in THF cleaves the oxazinane ring, producing N-Ts-protected amino alcohols (7c ) in 80% yield .

Reaction :

LiAlH₄ Reduction

Direct reduction with LiAlH₄ converts oxazinanes to N-methyl amino alcohols (7d ) in 85% yield .

Metabolic Transformations

4-Phenyl-1,3-oxazinane derivatives are implicated in metabolic pathways. For instance, 5-phenyl-1,3-oxazinane-2,4-dione (4a ) is a metabolite of felbamate, formed via oxidation of a cyclic carbamate intermediate .

Pathway :

-

Cyclization : Aldehyde intermediates cyclize to form 4-hydroxy-5-phenyl-tetrahydro-1,3-oxazin-2-one.

-

Oxidation : Subsequent oxidation yields the dione derivative.

Comparative Reaction Yields

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that compounds related to 4-phenyl-1,3-oxazinane exhibit significant anticancer activities. For instance, derivatives of benzoxazinones, which include the oxazinane structure, have been shown to possess potent anticancer properties. These compounds can act as inhibitors of various cancer cell lines, contributing to their potential as therapeutic agents in oncology .

Antimicrobial Activity

Oxazines, including this compound, have been reported to exhibit antimicrobial properties against a range of pathogens. Studies indicate that these compounds can inhibit bacterial growth and show effectiveness against fungi and viruses. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Recent findings suggest that oxazine derivatives can also provide neuroprotective effects. They have been linked to the modulation of oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable synthetic intermediate in the production of various bioactive molecules. Its unique structure allows for further functionalization through established organic reactions such as C-H activation and nucleophilic substitutions, facilitating the synthesis of complex organic compounds .

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes where chiral centers are introduced into molecules. This application is particularly important in pharmaceuticals where chirality can influence the efficacy and safety profiles of drug candidates .

Material Science

Functional Polymers

In material science, this compound derivatives are explored for their potential in developing functional polymers. These materials can exhibit unique properties such as enhanced thermal stability and electrical conductivity. Their incorporation into polymer matrices can lead to advancements in optoelectronic devices and sensors .

Fluorescent Materials

Research has also indicated that oxazine derivatives can be used in the development of fluorescent materials. The photophysical properties of these compounds make them suitable for applications in imaging and sensing technologies .

Case Studies

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3-oxazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system .

Comparison with Similar Compounds

N-Methoxy-1,3-oxazinane (MOANA)

Structure and Synthesis: MOANA features a methoxyamino substituent instead of the phenyl group in 4-Phenyl-1,3-oxazinane. It is synthesized via condensation of aldehydes with a (2R,3S)-4-(methoxyamino)butane-1,2,3-triol unit, forming a ribose-like oxazinane ring .

Applications: MOANA is used in nucleic acid research to mimic ribose in oligonucleotides. Its methoxyamino group enables post-synthetic modification of DNA, preserving Watson-Crick base-pairing properties. In contrast, this compound lacks direct evidence of nucleic acid applications, but its phenyl group may enhance hydrophobicity for membrane permeability in drug candidates .

Oxadiazolyl-1,3-thiazinane-4-carboxylic Acid

Structure and Synthesis :

This compound replaces the oxygen atom in the oxazinane ring with sulfur (forming a thiazinane) and incorporates an oxadiazole and carboxylic acid group. It is synthesized via Suzuki-Miyaura cross-coupling and cyclization with homocysteine .

Key Properties: The thiazinane derivative exhibits fluorescence, attributed to the oxadiazole moiety, making it valuable in bioimaging.

1,3-Oxazepane Derivatives

Structure and Synthesis: Oxazepanes are seven-membered analogues of oxazinanes. Derivatives like 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione are synthesized via reactions between mercaptopropanoic acid and 1,3-oxazepane precursors .

However, synthetic complexity increases due to the need for multi-step functionalization .

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Accessibility : Thiazinanes and oxazepanes require multi-step syntheses (e.g., cross-coupling, cyclization), while this compound’s route remains undetailed but may benefit from simpler protocols .

- Functional Versatility : Thiazinanes and MOANA derivatives demonstrate specialized applications (fluorescence, DNA modification), whereas this compound’s phenyl group suggests utility in hydrophobic interactions for drug design .

Biological Activity

4-Phenyl-1,3-oxazinane is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies. The focus will be on its pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of styrenes with various reagents under acid-catalyzed conditions. For instance, a study demonstrated that the use of strong Brønsted acids significantly improved yields in the synthesis process. The resulting oxazinane compounds exhibited promising biological activities that warrant further investigation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

- Cell Proliferation Inhibition : A series of synthesized 4H-benzo[d][1,3]oxazines demonstrated significant inhibition of cell proliferation in breast cancer cell lines MCF-7 and HCC1954. The most potent compounds showed over 70% inhibition at concentrations as low as 6.25 μM in HCC1954 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 23 | HCC1954 | 6.25 |

| Compound 24 | MCF-7 | 12.5 |

The differential response between cell lines suggests that the molecular context plays a crucial role in the efficacy of these compounds.

Antimicrobial Activity

Oxazines, including this compound derivatives, have shown promising antimicrobial properties. A review indicated that oxazine derivatives exhibit significant antibacterial and antifungal activities against various pathogens . This has implications for their potential use in treating infections.

Anti-inflammatory Activity

Research has also pointed to anti-inflammatory effects associated with oxazine compounds. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Study on Anticancer Properties

In a specific case study involving the synthesis of novel oxazine derivatives, researchers reported that one compound exhibited an IC50 value comparable to standard chemotherapeutics like Doxorubicin against MCF-7 cells. This indicates a potential for developing new cancer therapies based on oxazine structures .

Metabolic Studies

Another study explored the metabolic pathways of related oxazinanes, revealing that certain derivatives could undergo transformations leading to biologically active metabolites. This highlights the importance of understanding metabolic stability and bioactivation when considering therapeutic applications .

Q & A

Q. What are the common synthetic routes for 4-phenyl-1,3-oxazinane, and how can reaction conditions be optimized for yield?

The synthesis of this compound derivatives often employs multicomponent catalytic reactions. For example, epoxides, isocyanates, and CO can be reacted using a [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst to form 1,3-oxazinane-2,4-diones. Optimization involves selecting electrophilic isocyanates and tuning reaction temperatures to achieve yields >90% . Characterization via NMR and mass spectrometry is critical for verifying structural integrity.

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm the oxazinane ring structure and substituent positions.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation.

- IR spectroscopy : To identify functional groups like C=O or C-O-C in the oxazinane ring. Data interpretation should cross-reference computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers assess the purity and stability of this compound derivatives?

Purity is typically determined via HPLC (>95% purity threshold) or GC-MS. Stability studies under varying temperatures (4°C to 40°C) and humidity levels (using desiccators) are recommended. For chiral derivatives, enantiomeric purity should be assessed using chiral HPLC or polarimetry .

Advanced Research Questions

Q. What mechanistic insights explain the formation of 1,3-oxazinane-2,4-diones from epoxides and isocyanates under catalytic conditions?

Mechanistic studies using isotopic labeling (e.g., ¹³CO) and stereochemical analysis reveal that the reaction proceeds via a common intermediate shared with β-lactone formation. The catalyst facilitates epoxide ring-opening, followed by CO insertion and isocyanate coupling. Stereospecificity is maintained through tight ion-pair interactions in the transition state .

Q. How does the stereochemistry of this compound derivatives influence their pharmacological activity?

The U-shaped conformation of the oxazinane ring in compounds like ORN0829 is critical for receptor binding. Enantiomeric differences can lead to 10-100x variations in bioactivity. Molecular docking studies (e.g., using AutoDock Vina) and MD simulations are employed to predict binding affinities. Experimental validation via in vitro assays (e.g., orexin receptor antagonism) is essential .

Q. What strategies resolve contradictions in biological activity data across different assay models?

Discrepancies often arise from assay-specific conditions (e.g., Daphnia magna cytotoxicity vs. mammalian cell lines). Strategies include:

Q. How are computational methods used to predict the bioactive conformation of this compound in drug design?

Conformational analysis via quantum mechanics (QM) methods (e.g., Gaussian) identifies low-energy conformers. Pharmacophore modeling (using tools like Schrödinger’s Phase) maps essential interactions, such as hydrogen bonding with the oxazinane oxygen. These predictions are validated by synthesizing constrained analogs (e.g., fused-ring derivatives) and testing activity .

Methodological Notes

- Synthesis Optimization : Catalyst screening (e.g., Lewis acids vs. organocatalysts) and solvent polarity adjustments (THF vs. DCM) can enhance reaction efficiency .

- Biological Assays : Prioritize high-throughput screening (HTS) for initial activity profiling, followed by ADMETox studies to eliminate false positives .

- Data Reproducibility : Strict adherence to protocols (e.g., ICH guidelines for stability testing) ensures cross-lab consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.